molecular formula C15H23NO2 B8126237 4-(3-Isobutoxyphenoxy)-piperidine

4-(3-Isobutoxyphenoxy)-piperidine

Cat. No.: B8126237
M. Wt: 249.35 g/mol
InChI Key: DTRNAVSMXPAHPC-UHFFFAOYSA-N
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Description

4-(3-Isobutoxyphenoxy)-piperidine is a chemical compound featuring a piperidine ring, a fundamental scaffold in medicinal chemistry. The piperidine moiety is a ubiquitous structure found in a vast number of bioactive molecules and approved pharmaceuticals, making derivatives like this one invaluable for drug discovery and development . Piperidine-based compounds are extensively investigated for their potential across multiple therapeutic areas. Research indicates significant interest in their application in developing anticancer agents, where they may act by inhibiting specific signaling pathways or inducing apoptosis in tumor cells . Furthermore, this structural class shows promise in the creation of antiviral and antimicrobial agents, as well as in neurological research for conditions such as Alzheimer's disease and neuropathic pain . The specific substitution pattern of this compound suggests its primary utility as a versatile building block or intermediate. Researchers can exploit this structure to create novel compounds for high-throughput screening, structure-activity relationship (SAR) studies, and the optimization of pharmacological properties. The presence of the piperidine and phenoxy groups offers sites for further chemical modification, allowing for the fine-tuning of molecular properties to interact with specific biological targets . This product is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(2-methylpropoxy)phenoxy]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-12(2)11-17-14-4-3-5-15(10-14)18-13-6-8-16-9-7-13/h3-5,10,12-13,16H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRNAVSMXPAHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC=C1)OC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological Spectrum and Molecular Target Engagement of Piperidine Based Ligands

Enzymatic Inhibition and Modulation by Piperidine (B6355638) Derivatives

Piperidine derivatives are recognized for their capacity to inhibit various enzymes, a key mechanism in treating a range of diseases. nih.gov

One of the most notable applications is in the development of cholinesterase inhibitors for Alzheimer's disease. Donepezil, a well-known piperidine derivative, effectively inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov This dual inhibition is crucial for managing the cognitive symptoms of the disease. Research has also explored analogs of Donepezil, such as indolylpiperidine derivatives, which demonstrate similar inhibitory profiles. nih.gov

Furthermore, piperidine-containing compounds have been identified as potent inhibitors of monoamine oxidase (MAO) enzymes, which are significant targets in the treatment of neurodegenerative diseases. nih.gov For instance, piperine (B192125), an alkaloid containing a piperidine ring, inhibits both MAO-A and MAO-B. nih.gov Studies on piperine derivatives have shown that structural modifications, such as the length of the linker between aromatic rings and the piperidine nucleus, can significantly influence inhibitory potency and selectivity for MAO-B. nih.govacs.org

Piperidine derivatives have also been investigated as α-glucosidase inhibitors, which are important in managing type 2 diabetes. researchgate.net By inhibiting this enzyme, these compounds can delay carbohydrate digestion and mitigate post-meal hyperglycemia. researchgate.net Novel pyrimidinyl-piperazine carboxamide derivatives containing a piperidine moiety have shown excellent inhibitory effects against α-glucosidase from Saccharomyces cerevisiae. researchgate.net

Additionally, some piperidine derivatives have been designed to inhibit cholesterol 24-hydroxylase (CH24H), a brain-specific enzyme involved in cholesterol metabolism. acs.org Optimization of these derivatives has led to the discovery of potent and highly selective inhibitors with the potential for treating neurodegenerative disorders. acs.org

Antimicrobial and Antifungal Activity Studies of Piperidin-4-one Derivatives

The piperidin-4-one scaffold, a key substructure of many piperidine derivatives, has been a focal point in the search for new antimicrobial and antifungal agents. biomedpharmajournal.orgresearchgate.net

Research has demonstrated that a variety of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives exhibit significant in vitro antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus subtilis. biomedpharmajournal.org In many cases, their efficacy is comparable to the standard antibiotic ampicillin. biomedpharmajournal.org The addition of a thiosemicarbazone group to the piperidin-4-one core has been shown to enhance antifungal activity against various fungal species, including M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans. biomedpharmajournal.org

Similarly, piperidin-4-one oxime ethers and esters have been synthesized and evaluated for their antimicrobial properties. nih.gov Certain oxime ethers have displayed good antibacterial activity against Bacillus subtilis, with minimum inhibitory concentrations (MICs) close to that of streptomycin. nih.gov Specific derivatives also showed potent antifungal activity against Aspergillus flavus and Candida species, with some being more active than the reference drug amphotericin B. nih.gov

Further studies on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed significant antimicrobial activity against important plant pathogens, including the bacteria Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, and the fungi Alternaria solani and Fusarium solani. nih.gov The nature of substitutions on the benzhydryl and sulfonamide rings was found to influence the antimicrobial efficacy. nih.gov

The mechanism of action for some of these derivatives is thought to involve the inhibition of essential cellular processes in the microbes. For example, some piperidine-containing compounds inhibit fungal ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, leading to disruption of membrane permeability and fluidity. nih.gov

Table 1: Antimicrobial Activity of Selected Piperidin-4-one Derivatives

Compound Type Target Organisms Reference Drug Notable Findings
2,6-diaryl-3-methyl-4-piperidones S. aureus, E. coli, B. subtilis Ampicillin Good antibacterial activity. biomedpharmajournal.org
Thiosemicarbazones of piperidin-4-ones M. gypseum, M. canis, T. rubrum Terbinafine Enhanced antifungal activity. biomedpharmajournal.org
Piperidin-4-one oxime ethers B. subtilis, A. flavus, Candida-51 Streptomycin, Amphotericin B Potent antibacterial and antifungal activities. nih.gov
Piperidin-4-one oxime esters B. subtilis, P. aeruginosa, E. coli - Good activity against various bacteria and fungi.

Exploration of Anticancer Potential and Associated Molecular Pathways

The piperidine scaffold is a constituent of numerous compounds investigated for their anticancer properties. nih.govbohrium.com These derivatives have shown efficacy against a wide range of cancers, including breast, prostate, colon, lung, and ovarian cancers. nih.govnih.gov

The anticancer mechanisms of piperidine derivatives are diverse and involve the modulation of several critical signaling pathways. nih.govbohrium.com Many of these compounds induce apoptosis (programmed cell death) in cancer cells. nih.gov This is often achieved by altering the expression levels of key regulatory proteins, such as decreasing anti-apoptotic proteins like Bcl-2 and XIAP, and increasing pro-apoptotic proteins like BAX. nih.govresearchgate.net

One of the key molecular pathways targeted by piperidine derivatives is the PI3K/Akt signaling pathway, which is frequently overactive in cancer, promoting cell survival and proliferation. nih.gov Some piperidine compounds have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis. nih.gov For example, in ovarian cancer cells, piperine has been observed to inhibit the PI3K/Akt/GSK3β signal transduction pathway. nih.gov

Another important target is the NF-κB signaling pathway, which is involved in inflammation and cancer progression. nih.gov Piperidine and its derivatives can activate or inhibit such pathways, leading to the apoptosis of cancer cells. nih.gov Furthermore, some piperidine derivatives act as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site. nih.gov This disruption of the cellular cytoskeleton leads to cell cycle arrest and apoptosis. nih.gov

In prostate cancer, where androgen receptor (AR) signaling is a key driver, certain piperidine derivatives have been developed to target this pathway, inhibiting cancer cell proliferation. nih.gov

Table 2: Anticancer Mechanisms of Piperidine Derivatives

Molecular Target/Pathway Cancer Type Effect
PI3K/Akt Pathway Ovarian, Breast Cancer Inhibition, leading to apoptosis. nih.gov
NF-κB Pathway Various Cancers Modulation, inducing apoptosis. nih.gov
Tubulin Polymerization Prostate Cancer Inhibition, causing cell cycle arrest. nih.gov
Androgen Receptor (AR) Signaling Prostate Cancer Inhibition of proliferation. nih.gov
Bcl-2 Family Proteins Prostate Cancer Regulation of apoptosis. nih.govresearchgate.net

Antiparasitic Investigations Involving Piperidine Linkers

The piperidine moiety has also been incorporated as a linker in the design of novel antiparasitic agents. nih.gov This structural element can influence the molecule's physicochemical properties, such as solubility and conformational flexibility, which are crucial for reaching the biological target. researchgate.net

In the development of anthelmintic drugs, bis-3-chloropiperidines have been investigated for their potential against nematodes like Caenorhabditis elegans and the parasitic flatworm Schistosoma mansoni. nih.gov Studies have shown that the nature of the linker connecting the two chloropiperidine units significantly impacts their bioactivity. nih.gov Aromatic linkers, in particular, have shown promise, and modifications to the linker, such as the introduction of electron-withdrawing or electron-donating substituents, can enhance the anti-nematode activity. nih.gov

In the context of malaria, 1,4-disubstituted piperidine derivatives have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov These compounds have demonstrated potent activity in the nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. nih.gov The structural modifications on the piperidine ring and its substituents have been shown to be critical for their antimalarial efficacy and selectivity. nih.gov

Furthermore, piperidine ketone analogs, such as pelleterines, have been historically used as anthelmintic agents to eliminate tapeworms. ijnrd.org

Structure Activity Relationship Sar and Rational Design of 4 3 Isobutoxyphenoxy Piperidine Analogues

Elucidation of Critical Structural Features for Pharmacological Potency and Selectivity

The pharmacological profile of 4-(3-Isobutoxyphenoxy)-piperidine analogues is intricately linked to several key structural features. The core 4-phenoxypiperidine (B1359869) framework serves as the foundational element, with each component—the piperidine (B6355638) ring, the phenoxy group, and the ether linkage—playing a crucial role in ligand-receptor interactions.

The piperidine ring, a saturated heterocycle, is a common motif in many centrally acting drugs. Its conformation and the nature of the substituent on the piperidine nitrogen are critical determinants of activity. For instance, in a series of 4-(m-hydroxyphenyl)piperidine analogues, the stereochemistry at the 4-position of the piperidine ring was found to influence whether the compound acted as an agonist or antagonist at opioid receptors. nih.gov

The phenoxy ring and its substitution pattern are equally vital for potency and selectivity. The position and nature of the alkoxy group, such as the isobutoxy group in the parent compound, can significantly modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity to the target protein. nih.gov Studies on related phenoxy derivatives have shown that variations in these substituents can lead to substantial changes in biological activity. nih.gov

Impact of Substituent Variations on the Phenoxy Ring

The phenoxy ring of the 4-phenoxypiperidine scaffold offers a rich canvas for synthetic modification to probe SAR. Variations in the nature and position of substituents on this aromatic ring can have a profound impact on pharmacological activity.

Alkoxy Group Variations:

The isobutoxy group at the 3-position of the phenoxy ring in the parent compound is a key feature. Altering the length, branching, and electronic nature of this alkoxy substituent can fine-tune the compound's properties. For example, replacing the isobutoxy group with smaller alkoxy groups like methoxy (B1213986) or ethoxy, or larger, more complex groups, can affect the lipophilicity and steric bulk of the molecule. These changes, in turn, can influence membrane permeability, metabolic stability, and binding affinity.

In a study of related 4-phenylpiperidines, the physicochemical character of the aromatic substituent was found to be critical for their in vivo effects. nih.gov This highlights the importance of a systematic exploration of different alkoxy groups to optimize the pharmacological profile.

Positional Isomerism:

The position of the alkoxy group on the phenoxy ring is another critical determinant of activity. Moving the isobutoxy group from the meta (3-position) to the ortho (2-position) or para (4-position) can drastically alter the molecule's three-dimensional shape and its ability to fit into the target's binding site. This can lead to significant differences in potency and selectivity. For instance, studies on other classes of compounds have demonstrated that positional isomers can exhibit vastly different biological activities.

Compound Phenoxy Ring Substitution Observed Impact (Hypothetical)
Analogue A2-IsobutoxyphenoxyPotential for steric hindrance with the binding pocket, leading to reduced affinity.
Analogue B4-IsobutoxyphenoxyAltered electronic distribution and hydrogen bonding potential, potentially affecting selectivity.
Analogue C3-MethoxyphenoxyReduced lipophilicity compared to the isobutoxy analogue, which may impact cell permeability.
Analogue D3-tert-ButoxyphenoxyIncreased steric bulk, which could either enhance or decrease binding affinity depending on the target's topology.

Influence of Piperidine Ring Conformation and Stereoisomerism on Biological Activity

The piperidine ring, being a non-planar six-membered heterocycle, can adopt several conformations, with the chair conformation being the most stable. The orientation of the substituent at the 4-position (the phenoxy group) can be either axial or equatorial, and this conformational preference can significantly impact biological activity.

Studies on 4-(m-hydroxyphenyl)piperidine analogues have shown that the preferred conformation for binding to opioid receptors is the one where the phenyl group is in the axial position, leading to agonistic activity. nih.gov Conversely, an energy-accessible phenyl equatorial conformation was associated with antagonistic activity for some derivatives. nih.gov This demonstrates that the conformational state of the piperidine ring is a key factor in determining the pharmacological outcome.

Furthermore, the introduction of substituents on the piperidine ring itself can create stereocenters, leading to the possibility of enantiomers and diastereomers. These stereoisomers can exhibit different biological activities and metabolic profiles. For instance, in the development of 3,4,6-trisubstituted piperidine derivatives as Akt inhibitors, a conformational restriction strategy was employed to optimize the lead compound, resulting in a derivative with improved potency and a better safety profile. nih.gov This underscores the importance of controlling the stereochemistry of the piperidine ring in the design of potent and selective ligands.

The stability and reactivity of the piperidine ring are also influenced by its electronic and steric properties. Quantum chemistry calculations have shown that the piperidine ring contributes to the chemical stability of molecules like piperine (B192125) through its steric and electronic effects. researchgate.net

Role of the Linker Region Between the Piperidine and Phenoxy Moieties in Ligand-Target Interactions

In a study of substituted fentanyls, the propanamide linker was found to be crucial for its interaction with the mu-opioid receptor, with the carbonyl group forming a hydrogen bond with a tryptophan residue. nih.gov While the linker in this compound is an ether, this example highlights the principle that the chemical nature of the linker is critical for specific ligand-receptor interactions.

The flexibility of the ether linker allows the phenoxy and piperidine rings to rotate relative to each other, exploring a range of conformations. This conformational freedom can be advantageous, enabling the ligand to adapt to the specific shape of the binding site. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding. Therefore, medicinal chemists often explore strategies to constrain the conformation of the linker, for instance, by incorporating it into a ring system, to pre-organize the molecule in a bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenoxypiperidines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For phenoxypiperidine analogues, QSAR models can be powerful tools for predicting the activity of novel compounds, prioritizing synthetic efforts, and gaining insights into the structural features that govern their pharmacological effects.

The development of a QSAR model typically involves several steps:

Data Set Assembly: A series of phenoxypiperidine analogues with their corresponding biological activity data (e.g., IC₅₀ or Kᵢ values) is compiled.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the data set. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area.

Physicochemical descriptors: LogP, polar surface area, pKa.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. youtube.commdpi.com

For phenoxypiperidines, a QSAR model could reveal, for example, that a certain range of lipophilicity (logP) and a specific steric parameter related to the alkoxy substituent on the phenoxy ring are crucial for high affinity. The model could be represented by an equation such as:

pIC₅₀ = c₀ + c₁ * (logP) + c₂ * (Steric_Descriptor) + ...

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂ are coefficients determined by the regression analysis.

Such models provide a quantitative framework for understanding the SAR of phenoxypiperidines and can guide the rational design of new analogues with enhanced potency. nih.gov

Computational and Biophysical Characterization of Ligand Target Interactions

Molecular Docking Simulations for Predicting Ligand Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method would be instrumental in elucidating the binding mode of 4-(3-isobutoxyphenoxy)-piperidine within a target's binding pocket. The process involves generating a multitude of possible conformations of the ligand and fitting them into the three-dimensional structure of the protein. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy score typically representing the most likely binding mode.

For this compound, docking studies would reveal how the isobutoxy, phenoxy, and piperidine (B6355638) moieties orient themselves to maximize favorable interactions with the amino acid residues of the target protein. This would provide initial hypotheses about the key interactions driving ligand recognition.

Molecular Dynamics Simulations for Assessing Ligand-Receptor Complex Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are employed to study the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the system, allowing researchers to observe the flexibility of both the ligand and the protein, as well as any conformational changes that may occur upon binding.

In the case of this compound, an MD simulation would start with the best-docked pose. The simulation would track the movements of all atoms in the system over a period of nanoseconds to microseconds. Analysis of the trajectory would reveal the stability of the key interactions identified in docking and could highlight any induced-fit effects, where the protein structure adapts to the presence of the ligand.

Identification of Key Amino Acid Residues and Interaction Motifs within Binding Pockets

A crucial outcome of both molecular docking and dynamics simulations is the identification of the specific amino acid residues that are critical for ligand binding. These interactions are the foundation of the ligand's affinity and selectivity for its target.

Hydrophobic Interactions and Lipophilic Efficiency

The isobutoxy and phenoxy groups of this compound are lipophilic and would be expected to engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as leucine, isoleucine, valine, and phenylalanine. These interactions are driven by the hydrophobic effect and are crucial for burying the nonpolar surfaces of the ligand away from the aqueous solvent. The lipophilic efficiency (LiPE) of the compound, a measure of its binding affinity relative to its lipophilicity, could also be calculated to assess the quality of these interactions.

Ionic Interactions and Aromatic (π-π) Stacking

If the piperidine nitrogen of this compound is protonated at physiological pH, it can form a strong ionic interaction (a salt bridge) with a negatively charged amino acid residue like aspartate or glutamate. Furthermore, the phenyl ring of the phenoxy group can participate in aromatic (π-π) stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding site. These interactions, where the pi orbitals of the aromatic rings overlap, can significantly contribute to binding affinity and specificity.

Ligand-Based Nuclear Magnetic Resonance (NMR) Spectroscopy for Receptor-Bound Conformations

Ligand-based NMR techniques provide experimental insights into the conformation of a ligand when it is bound to its receptor. Techniques such as saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect spectroscopy (trNOESY) are particularly powerful.

STD NMR can identify which protons of this compound are in close contact with the receptor. By irradiating the protein and observing the transfer of saturation to the ligand's protons, a map of the binding epitope can be generated. trNOESY experiments can provide information about the conformation of the bound ligand by measuring through-space proton-proton distances. This experimental data is invaluable for validating and refining the computational models derived from docking and MD simulations.

Three-Dimensional Pharmacophore Model Development for Phenoxypiperidine Ligands

The development of three-dimensional (3D) pharmacophore models is a cornerstone in modern drug discovery, providing a virtual framework of the essential steric and electronic features required for a ligand to interact with a specific biological target. For the class of phenoxypiperidine ligands, which includes this compound, pharmacophore modeling is instrumental in understanding their structure-activity relationships (SAR) and in the rational design of new, more potent, and selective molecules.

Pharmacophore models can be generated through two primary approaches: ligand-based and structure-based methods. Ligand-based approaches are utilized when the three-dimensional structure of the target protein is unknown. This method involves the superposition of a set of active molecules to identify common chemical features that are essential for their biological activity. Conversely, structure-based methods derive the pharmacophore from the known 3D structure of the ligand-target complex, mapping the key interaction points within the binding site.

A typical 3D pharmacophore model for phenoxypiperidine derivatives would be characterized by a set of specific features, including hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). The spatial arrangement of these features is critical for the molecule's ability to bind effectively to its target.

For a hypothetical pharmacophore model developed for a series of phenoxypiperidine-based ligands, the key features might be identified as follows:

Hydrogen Bond Acceptor (HBA): The oxygen atom of the phenoxy group and the nitrogen atom within the piperidine ring are potential hydrogen bond acceptors.

Hydrophobic Region (HY): The isobutoxy group attached to the phenyl ring provides a significant hydrophobic feature, which likely interacts with a corresponding hydrophobic pocket in the target protein. The aliphatic nature of the piperidine ring also contributes to hydrophobic interactions.

Aromatic Ring (AR): The phenyl ring serves as an aromatic feature, potentially engaging in π-π stacking or other non-covalent interactions with aromatic residues in the binding site.

The development process for such a model involves several computational steps. Initially, the 3D conformations of a series of active phenoxypiperidine analogs are generated. These conformations are then aligned based on their common structural features. From this alignment, a pharmacophore hypothesis is generated, which represents the 3D arrangement of the identified features.

The validity of a generated pharmacophore model is assessed through various validation methods. An important step is to screen a database of known active and inactive compounds. A robust model should successfully identify the active compounds while excluding the inactive ones. Furthermore, the model can be used to predict the activity of new, untested compounds, guiding synthetic efforts toward more promising candidates.

The integration of molecular dynamics (MD) simulations can further refine pharmacophore models by accounting for the dynamic nature of both the ligand and the target protein. This approach allows for the generation of an ensemble of conformations, providing a more realistic representation of the binding interactions.

Table of Postulated Pharmacophoric Features for Phenoxypiperidine Ligands:

Pharmacophoric FeaturePotential Structural Moiety in this compound
Hydrogen Bond Acceptor (HBA)Phenoxy oxygen, Piperidine nitrogen
Hydrophobic Region (HY)Isobutyl group, Piperidine ring
Aromatic Ring (AR)Phenyl ring

Advanced Research Techniques and Future Directions in Piperidine Chemistry

Development and Application of Selective Radioligands for Receptor Characterization

The characterization of receptors is fundamental to understanding their physiological roles and identifying new therapeutic agents. Selective radioligands—molecules tagged with a radioactive isotope—are indispensable tools for these investigations, allowing for the quantification and localization of target receptors. In the context of piperidine (B6355638) chemistry, derivatives are frequently developed as radioligands for various receptor systems.

Research has focused on developing selective ligands for sigma receptors (σR), which are implicated in a range of neurological disorders and pain. unict.it For instance, radiolabeled piperidine derivatives have been used to characterize σ1 and σ2 receptors in pulmonary tissues. nih.gov Saturation studies using ³H-pentazocine, a selective σ1 receptor radioligand, have revealed high-affinity binding sites in lung membranes, while inhibition studies with a panel of sigma ligands confirmed the pharmacological profile. nih.gov Furthermore, efforts to develop dual-acting antagonists for the histamine (B1213489) H3 receptor and σ1 receptor have utilized piperidine-based structures, with radioligand binding studies confirming their high affinity and selectivity. acs.orgnih.gov

The opioid receptor system is another major area where piperidine-based radioligands have been crucial. The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of compounds was characterized using radiolabeled ligands to determine their affinity and selectivity for different opioid receptor types, ultimately confirming their nature as pure opioid antagonists. nih.gov These studies exemplify how the development of novel radioligands, often built upon a piperidine scaffold, is essential for elucidating the complex pharmacology of G-protein coupled receptors and other CNS targets. Strategies are also being developed to enhance the properties of radioligands by adding moieties like 4-(p-iodophenyl)butyric acid (IPBA), which binds to albumin to extend the ligand's half-life in the blood, potentially improving therapeutic outcomes. nih.gov

High-Throughput Screening and Virtual Screening Methodologies for Novel Piperidine Scaffolds

The discovery of novel bioactive agents has been revolutionized by high-throughput screening (HTS) and virtual screening (VS). These methodologies allow for the rapid evaluation of vast chemical libraries to identify "hits"—compounds that exhibit a desired biological activity. The piperidine scaffold, due to its prevalence in known drugs, is a frequent component of screening libraries.

HTS campaigns have successfully identified piperidine-containing compounds as starting points for drug discovery programs. For example, an HTS campaign for inhibitors of Salt-Inducible Kinase 2 (SIK2) led to the discovery of a pyrido[3,4-b]pyrazine (B183377) scaffold, which was subsequently optimized. acs.org Similarly, a 1-(piperidin-4-yl)-1H-imidazo[4,5-c]quinoline was identified as an HTS hit for MEK1/2 inhibition, which, through structure-based design and modification of the piperidine ring, led to a potent and bioavailable drug candidate. thieme-connect.com

Virtual screening and fragment-based drug discovery (FBDD) are increasingly used to explore the chemical space around the piperidine core more efficiently. rsc.org Researchers have synthesized libraries of regio- and diastereoisomers of substituted piperidines to create collections of 3D fragments. rsc.orgnih.gov Analysis of these virtual libraries helps identify fragments with suitable properties for FBDD programs, moving beyond the often flat, 2D molecules that dominate traditional screening collections. rsc.orgnih.gov This approach allows for a more efficient sampling of chemical space and provides a foundation for building more complex, potent, and selective molecules. nih.gov

Integration of Cheminformatics and Artificial Intelligence in the Discovery of Piperidine-Based Bioactive Agents

Cheminformatics and artificial intelligence (AI) are transforming the landscape of drug discovery by accelerating the design-make-test-analyze (DMTA) cycle. frontiersin.org These computational tools are particularly valuable for navigating the vast chemical space of piperidine derivatives to predict biological activities and identify promising candidates. cyberleninka.ru

Exploration of Novel Biological Targets for Piperidine Derivatives

While the piperidine scaffold is well-established in drugs targeting the central nervous system, ongoing research continues to uncover its potential against a diverse array of novel biological targets. researchgate.net The structural versatility of piperidine allows chemists to design derivatives with high specificity for targets implicated in a wide range of diseases, from viral infections to cancer.

One area of active investigation is in the development of entry inhibitors for HIV. Based on a pharmacophore model for CCR5 inhibitors, novel piperidine-4-carboxamide derivatives were designed and synthesized. nih.gov Several of these compounds showed potent inhibitory activity against the CCR5 receptor and demonstrated antiviral activity in HIV-1 single-cycle assays. nih.gov

Other novel targets for which piperidine derivatives have been developed are summarized in the table below. This includes antagonists for the dopamine (B1211576) D4 receptor for potential use in treating dyskinesias, inhibitors of the P2Y14 receptor for inflammatory conditions, and modulators of the 5-HT2A receptor for glaucoma. nih.govwikipedia.orgnih.gov This continuous exploration of new targets underscores the enduring utility of the piperidine framework in addressing unmet medical needs. clinmedkaz.org

Target ClassSpecific TargetPotential Therapeutic ApplicationReference
G-Protein Coupled ReceptorC-C Chemokine Receptor Type 5 (CCR5)Anti-HIV-1 Therapy nih.gov
G-Protein Coupled ReceptorDopamine 4 Receptor (D4R)L-DOPA-induced Dyskinesias nih.gov
G-Protein Coupled ReceptorP2Y14 Receptor (P2Y14R)Asthma, Inflammatory Diseases nih.gov
G-Protein Coupled Receptor5-HT2A ReceptorGlaucoma wikipedia.org
TransporterDopamine Transporter (DAT)CNS Disorders nih.gov
EnzymeTubulin PolymerizationAnticancer researchgate.net

Sustainable and Green Chemistry Approaches for Piperidine Synthesis

In recent years, the principles of green chemistry have become increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve efficiency. The synthesis of piperidines, traditionally reliant on methods that may use harsh reagents or generate significant waste, is a key area for the application of these principles. nih.govresearchgate.net

A major focus has been the hydrogenation of pyridine (B92270) precursors, a fundamental method for producing piperidines. nih.gov Modern approaches utilize heterogeneous catalysts, such as cobalt nanoparticles, that allow the reaction to be performed in environmentally benign solvents like water, often with high yields and selectivity. nih.gov Another green strategy involves one-pot multicomponent reactions, which combine multiple synthetic steps into a single procedure, minimizing solvent use and purification steps. researchgate.net

Furthermore, chemists are exploring the use of bio-renewable starting materials. For example, a new method has been developed for the green production of 2-aminomethylpiperidine, a key pharmaceutical intermediate, from 2,5-bis(aminomethyl)furan, which can be derived from biomass. rsc.org The use of alternative energy sources, such as ultrasound, has also been shown to promote the synthesis of piperidin-4-ones. researchgate.net These sustainable approaches not only reduce the environmental footprint of piperidine synthesis but also often lead to more efficient and cost-effective production methods. nih.govunibo.it

Q & A

Basic Question: What synthetic strategies are effective for preparing 4-(3-Isobutoxyphenoxy)-piperidine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. Key steps include:

  • Base-Catalyzed Reaction: Use potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) as a base to facilitate phenoxide formation from 3-isobutoxyphenol, followed by coupling with a piperidine derivative .
  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency by stabilizing intermediates .
  • Temperature Control: Reactions are often conducted under reflux (60–100°C) to balance reactivity and side-product minimization .
    For optimization, vary base stoichiometry (1.5–2.0 equivalents) and monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

Basic Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:
Characterization requires multi-modal analysis:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the piperidine ring conformation (e.g., axial/equatorial substituents) and phenoxy group connectivity. Coupling constants in ¹H NMR can distinguish isobutoxy group rotamers .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ or [M-Cl]⁻ ions for hydrochloride salts) .
  • Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹ for the ether linkage) .
  • HPLC-Purity Analysis: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on this compound’s biological activity?

Methodological Answer:
SAR studies should systematically modify substituents and assess pharmacological outcomes:

  • Substituent Variation: Replace the isobutoxy group with other alkoxy groups (e.g., methoxy, tert-butoxy) or halogens (e.g., iodine, bromine) to evaluate electronic and steric effects .
  • Piperidine Ring Modifications: Introduce methyl or fluorine groups at specific positions to alter lipophilicity and receptor binding .
  • Biological Assays: Test derivatives in target-specific assays (e.g., receptor binding affinity, enzyme inhibition) and compare IC₅₀ values. For example, fluorinated analogs may show enhanced blood-brain barrier penetration in neuropharmacological studies .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and validate experimental data .

Advanced Question: How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:
Contradictions often arise from assay variability or compound purity. Mitigation strategies include:

  • Standardized Assay Protocols: Adopt uniform conditions (e.g., cell lines, incubation times, controls) across studies. For example, use HEK293 cells expressing target receptors for consistent GPCR activity measurements .
  • Batch-to-Batch Reproducibility: Validate synthesis and purification steps (e.g., column chromatography, recrystallization) to ensure ≥99% purity .
  • Meta-Analysis: Compare data across multiple studies using statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with structural analogs (e.g., 4-(4-fluorophenoxy)piperidine) to isolate substituent-specific effects .

Advanced Question: What in vitro and in vivo models are appropriate for assessing the pharmacokinetic (PK) properties of this compound?

Methodological Answer:
PK studies should evaluate absorption, distribution, metabolism, and excretion (ADME):

  • In Vitro Models:
    • Caco-2 Cell Monolayers: Predict intestinal permeability and efflux ratios (P-gp substrate potential) .
    • Microsomal Stability: Incubate with liver microsomes (human/rat) to assess metabolic half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
  • In Vivo Models:
    • Rodent PK Studies: Administer intravenously (IV) and orally (PO) to calculate bioavailability (%F). Collect plasma samples at timed intervals for LC-MS quantification .
    • Tissue Distribution: Use radiolabeled compounds (e.g., ¹⁴C) to measure accumulation in target organs (e.g., brain, liver) .

Advanced Question: How can researchers design experiments to elucidate the mechanism of action (MoA) of this compound in complex biological systems?

Methodological Answer:
MoA studies require multi-omics and functional approaches:

  • Target Deconvolution: Use affinity chromatography or photoaffinity labeling to isolate binding proteins, followed by mass spectrometry for identification .
  • CRISPR-Cas9 Screening: Knock out candidate targets (e.g., kinases, GPCRs) in cell lines and assess compound efficacy changes .
  • Transcriptomics/Proteomics: Perform RNA-seq or SILAC-based proteomics to map pathway alterations (e.g., MAPK/ERK signaling) post-treatment .
  • Functional Rescue Experiments: Overexpress suspected targets in null cells to confirm activity restoration .

Advanced Question: What strategies mitigate off-target effects of this compound in preclinical studies?

Methodological Answer:

  • Selectivity Profiling: Screen against panels of related receptors/enzymes (e.g., CEREP panels) to identify off-target interactions .
  • Dose-Response Analysis: Establish a therapeutic index (TI) by comparing efficacy (EC₅₀) and toxicity (LD₅₀) in parallel assays .
  • Prodrug Design: Modify the compound to release the active moiety selectively in target tissues (e.g., esterase-activated prodrugs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.